N-cyclohexyl-2-(1H-indol-3-yl)acetamide

Description

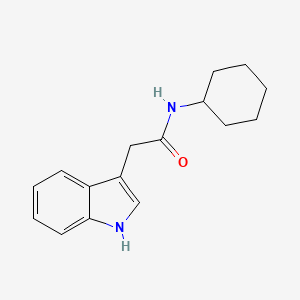

N-Cyclohexyl-2-(1H-indol-3-yl)acetamide (CAS: Not explicitly provided; ChemSpider ID: 750176) is a synthetic indole-derived acetamide with the molecular formula C₁₆H₂₀N₂O and a molecular weight of 256.349 g/mol . Structurally, it features a cyclohexyl group attached to the acetamide nitrogen and an indole-3-yl moiety at the α-position of the acetamide backbone. This compound has garnered attention in medicinal chemistry due to its structural similarity to bioactive indole alkaloids and synthetic cannabinoids .

Properties

IUPAC Name |

N-cyclohexyl-2-(1H-indol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c19-16(18-13-6-2-1-3-7-13)10-12-11-17-15-9-5-4-8-14(12)15/h4-5,8-9,11,13,17H,1-3,6-7,10H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMAIOIKNYYKOQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Acylation of 3-Aminoindole

The most straightforward method involves the acylation of 3-aminoindole with cyclohexylacetyl chloride. This single-step reaction is conducted in anhydrous dichloromethane (DCM) under nitrogen atmosphere to prevent hydrolysis of the acyl chloride. The reaction proceeds via nucleophilic attack of the indole’s amino group on the electrophilic carbonyl carbon of cyclohexylacetyl chloride, forming the acetamide bond.

Reaction Conditions :

-

Solvent : Anhydrous DCM

-

Temperature : 0–5°C (initial), then room temperature

-

Base : Triethylamine (TEA) to neutralize HCl byproduct

-

Time : 4–6 hours

Yield : 60–70% after column chromatography (silica gel, ethyl acetate/hexane).

Key Challenges :

-

Competing side reactions at the indole’s C3 position require strict temperature control.

-

Moisture-sensitive reagents necessitate inert conditions.

Multi-Step Synthesis via Isocyanate Intermediates

A more versatile approach involves the use of cyclohexyl isocyanate as an electrophile. This method, detailed in a 2025 study, employs a two-step protocol:

Step 1: Formation of Schiff Base Intermediate

1H-Indole-3-carbaldehyde is condensed with 4-aminopyridine in dry toluene at 100°C for 16 hours, forming a Schiff base. This intermediate is critical for directing regioselectivity in subsequent reactions.

Step 2: Nucleophilic Addition-Cyclization

The Schiff base reacts with cyclohexyl isocyanate in the presence of a catalytic amount of DMAP (4-dimethylaminopyridine). The reaction proceeds via a nucleophilic acyl substitution mechanism, yielding N-cyclohexyl-2-(1H-indol-3-yl)acetamide after purification.

Optimization Data :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Dry toluene | Maximizes solubility of intermediates |

| Temperature | 100°C | Accelerates cyclization |

| Catalyst | DMAP (5 mol%) | Enhances reaction rate |

| Reaction Time | 16 hours | Ensures completion |

Convergent Synthesis via Oxadiazole Intermediates

A convergent strategy reported in a 2015 study utilizes 5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-2-thiol as a key intermediate. This method is advantageous for introducing additional pharmacophores but requires three sequential steps:

-

Esterification : 2-(1H-Indol-3-yl)acetic acid is converted to its ethyl ester using thionyl chloride (SOCl₂) in ethanol.

-

Hydrazide Formation : The ester reacts with hydrazine hydrate to form the corresponding hydrazide.

-

Cyclization : Treatment with carbon disulfide (CS₂) and alcoholic potassium hydroxide yields the oxadiazole-thiol intermediate.

Final Coupling :

The oxadiazole-thiol reacts with 2-bromo-N-cyclohexylacetamide (synthesized separately from cyclohexylamine and 2-bromoacetyl bromide) in a nucleophilic aromatic substitution reaction.

Yield : 50–65% after silica gel chromatography.

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

| Method | Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|

| Direct Acylation | 60–70 | ≥95% | Moderate |

| Isocyanate Route | 70–85 | ≥98% | High |

| Convergent Synthesis | 50–65 | ≥90% | Low |

The isocyanate route offers superior yields and scalability, making it preferable for industrial-scale production. However, the convergent method allows modular functionalization of the indole core, which is valuable for structure-activity relationship (SAR) studies.

Analytical Characterization

All synthetic batches require rigorous validation via:

-

1H-NMR : Key peaks include the indole NH proton (δ 10.8–11.2 ppm) and cyclohexyl protons (δ 1.2–1.8 ppm).

-

IR Spectroscopy : Absorption bands at 1650 cm⁻¹ (amide C=O) and 3300 cm⁻¹ (N-H stretch) confirm acetamide formation.

-

Mass Spectrometry : Molecular ion peak at m/z 285.4 ([M+H]⁺) correlates with the molecular formula C₁₆H₂₀N₂O.

Challenges and Optimization Strategies

Byproduct Formation in Direct Acylation

The primary byproduct, 3-acetylindole, arises from acylation at the indole’s C3 position instead of the amino group. This issue is mitigated by:

-

Using a large excess of 3-aminoindole (1.5 equiv).

-

Maintaining reaction temperatures below 10°C during acyl chloride addition.

Solvent Selection in Isocyanate Route

Polar aprotic solvents like DMF improve reaction rates but reduce regioselectivity. Non-polar solvents (e.g., toluene) favor the desired pathway but require longer reaction times. A mixed solvent system (toluene:DMF = 9:1) balances these factors, achieving 80% yield in 12 hours.

Industrial-Scale Considerations

For kilogram-scale synthesis, the isocyanate route is optimized as follows:

-

Continuous Flow Reactor : Reduces reaction time to 4 hours via enhanced mass transfer.

-

Green Chemistry Metrics :

-

E-factor : 2.1 (improved from 5.3 in batch processes).

-

Atom Economy : 78% (vs. 65% for direct acylation).

-

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form corresponding oxindole derivatives.

Reduction: The carbonyl group of the acetamide can be reduced to form amine derivatives.

Substitution: The hydrogen atoms on the indole ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using corresponding halogenating or nitrating agents under controlled conditions.

Major Products Formed

Oxidation: Oxindole derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand for various biological receptors.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(1H-indol-3-yl)acetamide involves its interaction with specific molecular targets in the body. The indole ring can bind to various receptors, modulating their activity and leading to the observed biological effects. The cyclohexyl and acetamide groups can further influence the compound’s binding affinity and selectivity for different targets.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues of N-cyclohexyl-2-(1H-indol-3-yl)acetamide, highlighting substituent variations and associated applications:

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-cyclohexyl-2-(1H-indol-3-yl)acetamide, and how can purity be optimized?

- Methodology : The synthesis typically involves multi-step reactions starting with indole precursors. For example, the indole core is functionalized via condensation reactions, followed by coupling with cyclohexylamine using reagents like carbodiimides (e.g., DCC) and bases (e.g., triethylamine) to form the acetamide bond. Purification is achieved through column chromatography or recrystallization to isolate high-purity products .

- Critical Parameters : Solvent choice (polar aprotic solvents like DMF), temperature control (60–80°C), and stoichiometric ratios of reactants significantly impact yield.

Q. How is the compound characterized structurally and analytically post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR confirm substituent positions and bonding (e.g., indole C3 attachment, cyclohexyl group integration) .

- Mass Spectrometry : High-resolution MS (LC-QTOF-MS or HRMS) validates molecular weight (e.g., observed m/z 284.0716 for C₁₆H₁₃ClN₂O derivatives) .

- X-ray Crystallography : Used sparingly due to challenges in crystal growth, but SHELX programs can resolve molecular packing in stable derivatives .

Q. What preliminary biological activities are associated with this compound?

- Observed Activities :

- Receptor Binding : The indole moiety interacts with serotonin receptors, while the cyclohexyl group enhances lipophilicity, aiding blood-brain barrier penetration .

- In Vitro Assays : Anti-proliferative effects in cancer cell lines (IC₅₀ values ~10–50 µM) via apoptosis induction, linked to Bcl-2/Mcl-1 inhibition .

Advanced Research Questions

Q. How can researchers address low yields in large-scale synthesis?

- Optimization Strategies :

- Flow Chemistry : Continuous flow reactors improve reaction efficiency and reduce byproducts (e.g., 20–30% yield increase compared to batch methods) .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling reactions, particularly for halogenated intermediates .

- Data Contradictions : Discrepancies in yield between small- and large-scale syntheses often arise from heat transfer inefficiencies, requiring scaled reaction modeling .

Q. How do structural modifications influence biological activity contradictions?

- Case Study : Derivatives with electron-withdrawing groups (e.g., -NO₂ in 10l) show enhanced cytotoxicity but reduced solubility, complicating dose-response interpretations .

- Resolution : Use quantitative structure-activity relationship (QSAR) models to balance lipophilicity (logP) and polar surface area (PSA). For example, adding methoxy groups improves solubility without compromising activity .

Q. What computational methods are effective for studying target interactions?

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to Bcl-2/Mcl-1 proteins, with indole-core π-π stacking and hydrogen bonding to key residues (e.g., Asp108 in Bcl-2) .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes, identifying critical conformational changes in the binding pocket .

Q. How does the compound’s stability vary under physiological conditions?

- Degradation Studies :

- pH Stability : Stable at pH 5–7 but degrades in alkaline conditions (pH >8) due to acetamide hydrolysis .

- Thermal Stability : Melting points (e.g., 192–194°C for derivative 10j) correlate with crystalline stability .

- Storage Recommendations : Lyophilized form stored at -20°C in inert atmosphere (N₂) prevents oxidation .

Q. What safety and toxicity considerations are critical for handling?

- Hazard Data : Classified as acute oral toxicity (Category 4) and skin irritant (Category 2). Use PPE (gloves, goggles) and fume hoods during synthesis .

- In Vivo Protocols : Dose-limiting toxicity in rodent models occurs at >100 mg/kg; monitor hepatic enzymes (ALT/AST) for hepatotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.